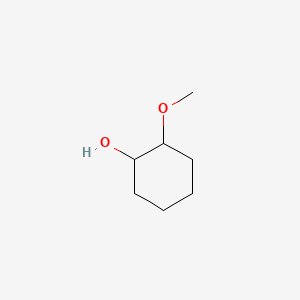
3-(aminomethyl)-5-bromanyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(aminomethyl)-5-bromanyl-phenol” is a compound that contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It’s used in studying biological systems and can be an effective catalyst for amidation and esterification of carboxylic acids .
Synthesis Analysis
The synthesis of compounds similar to “3-(aminomethyl)-5-bromanyl-phenol” involves the use of aminomethyl groups, which are often obtained by alkylation with Eschenmoser’s salt . Protodeboronation of alkyl boronic esters has been reported, which could potentially be applied in the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of “3-(aminomethyl)-5-bromanyl-phenol” would include an aminomethyl group (−CH2−NH2) attached to a phenol group .
Chemical Reactions Analysis
Aminomethyl groups, like the one in “3-(aminomethyl)-5-bromanyl-phenol”, are known to participate in various chemical reactions. For instance, they can react with acid chlorides or acid anhydrides to form amides .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-5-bromanyl-phenol involves the reaction of 3-hydroxy-5-bromobenzaldehyde with formaldehyde and ammonium chloride in the presence of a base to form 3-(aminomethyl)-5-bromobenzaldehyde, which is then reduced to 3-(aminomethyl)-5-bromanyl-phenol using a reducing agent.", "Starting Materials": [ "3-hydroxy-5-bromobenzaldehyde", "formaldehyde", "ammonium chloride", "base", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-hydroxy-5-bromobenzaldehyde, formaldehyde, and ammonium chloride in a solvent such as ethanol.", "Step 2: Add a base such as sodium hydroxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting solid and wash with water to obtain 3-(aminomethyl)-5-bromobenzaldehyde.", "Step 4: Dissolve 3-(aminomethyl)-5-bromobenzaldehyde in a solvent such as ethanol.", "Step 5: Add a reducing agent such as sodium borohydride to the reaction mixture and stir at room temperature for several hours.", "Step 6: Filter the resulting solid and wash with water to obtain 3-(aminomethyl)-5-bromanyl-phenol." ] } | |
CAS-Nummer |
1243363-90-7 |
Produktname |
3-(aminomethyl)-5-bromanyl-phenol |
Molekularformel |
C7H8BrNO |
Molekulargewicht |
202 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



